![molecular formula C16H14N2O3S B3015349 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide CAS No. 921900-44-9](/img/structure/B3015349.png)

2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

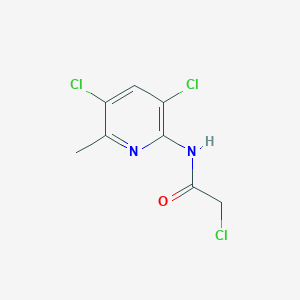

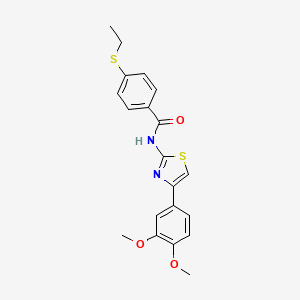

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, a cyano group, and a dimethylthiophen-2-yl group attached to an acetamide core .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name and the general rules of organic chemistry. It contains a benzo[d][1,3]dioxol-5-yl group, a cyano group, and a dimethylthiophen-2-yl group attached to an acetamide core . The exact structure would need to be confirmed by techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound, due to its functional groups, is likely to undergo a variety of chemical reactions. For instance, the cyano group can undergo reactions such as hydrolysis, reduction, and addition reactions. The acetamide group can participate in reactions such as hydrolysis and condensation .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. Some properties such as melting point, boiling point, and density can be predicted using computational chemistry methods .Scientific Research Applications

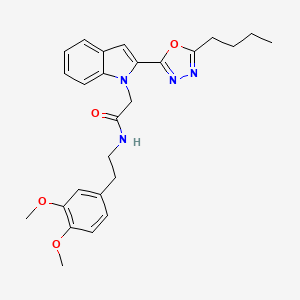

Synthesis and Characterization

- The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, Talupur et al. (2021) synthesized derivatives involving tetrazol-thiophene carboxamides, which were characterized by various spectroscopic methods and evaluated for antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).

Chemical Properties

- Research by Duran and Canbaz (2013) focused on the acidity constants (pKa) of similar acetamide derivative compounds, indicating the importance of understanding the chemical properties of such molecules (Duran & Canbaz, 2013).

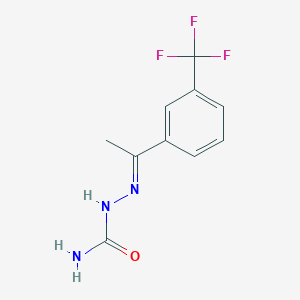

Potential as Antibacterial Agents

- Several studies have explored the potential of acetamide derivatives as antibacterial agents. Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized compounds starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, showing significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

- Yu et al. (2020) synthesized novel derivatives of 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides with notable bioactivity against bacteria and algae (Yu, Li, Zhang, & Xu, 2020).

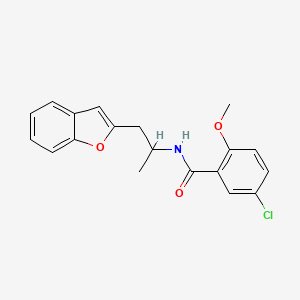

Antitumor and Anti-inflammatory Properties

- Compounds similar to 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide have been investigated for their potential antitumor properties. Yurttaş, Tay, and Demirayak (2015) reported significant anticancer activity in certain synthesized derivatives against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

- Nikalje, Hirani, and Nawle (2015) synthesized compounds for evaluating anti-inflammatory activity, providing insights into the potential therapeutic applications of such molecules (Nikalje, Hirani, & Nawle, 2015).

Safety and Hazards

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-9-10(2)22-16(12(9)7-17)18-15(19)6-11-3-4-13-14(5-11)21-8-20-13/h3-5H,6,8H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMFDJRONTZOKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)CC2=CC3=C(C=C2)OCO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((5-methyl-2-phenyloxazol-4-yl)methyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3015269.png)

![2-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3015270.png)

![(Z)-ethyl 2-((4-bromobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3015278.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoate](/img/structure/B3015281.png)

![{4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B3015284.png)

![ethyl 2-(4-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3015285.png)